Msg606 tfa
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Overview
Description
MSG606 trifluoroacetic acid is a potent human melanocortin 1 receptor antagonist with an inhibitory concentration 50 value of 17 nanomolar. It also acts as a partial agonist at human melanocortin 3 and melanocortin 5 receptors with effective concentration 50 values of 59 and 1300 nanomolar, respectively . This compound has shown significant biological activity, including reversing hyperalgesia induced in female mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSG606 trifluoroacetic acid involves multiple steps, including the formation of peptide bonds and the incorporation of trifluoroacetic acid. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves solid-phase peptide synthesis, a common method for producing peptides and small proteins .
Industrial Production Methods
Industrial production of MSG606 trifluoroacetic acid likely follows similar synthetic routes as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
MSG606 trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide backbone or side chains.
Reduction: This reaction can reduce disulfide bonds within the peptide structure.
Substitution: This reaction can replace specific functional groups within the molecule
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include dithiothreitol and other reducing agents.
Substitution: Common reagents include various nucleophiles and electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
MSG606 trifluoroacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
MSG606 trifluoroacetic acid exerts its effects by binding to melanocortin receptors. It acts as an antagonist at the melanocortin 1 receptor, blocking its activity, and as a partial agonist at melanocortin 3 and melanocortin 5 receptors, partially activating them . This interaction modulates various signaling pathways involved in pain perception and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
SHU9119: Another melanocortin receptor antagonist with similar properties but different receptor selectivity.
Agouti-related peptide: A naturally occurring antagonist of melanocortin receptors with broader activity
Uniqueness
MSG606 trifluoroacetic acid is unique due to its high potency and selectivity for melanocortin 1 receptor, making it a valuable tool for studying this receptor’s role in various biological processes .
Properties
Molecular Formula |
C64H83F3N20O15S |
---|---|
Molecular Weight |
1461.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6R,9S,12R,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C62H82N20O13S.C2HF3O2/c63-49(83)31-73-53(88)43(24-35-12-3-1-4-13-35)78-54(89)41(18-9-21-69-61(64)65)77-59(94)47(28-52(86)87)81-60(95)48-33-96-23-11-20-50(84)72-32-51(85)75-46(27-38-30-68-34-74-38)58(93)79-44(25-36-14-5-2-6-15-36)56(91)76-42(19-10-22-70-62(66)67)55(90)80-45(57(92)82-48)26-37-29-71-40-17-8-7-16-39(37)40;3-2(4,5)1(6)7/h1-8,12-17,29-30,34,41-48,71H,9-11,18-28,31-33H2,(H2,63,83)(H,68,74)(H,72,84)(H,73,88)(H,75,85)(H,76,91)(H,77,94)(H,78,89)(H,79,93)(H,80,90)(H,81,95)(H,82,92)(H,86,87)(H4,64,65,69)(H4,66,67,70);(H,6,7)/t41-,42-,43-,44+,45+,46-,47-,48-;/m0./s1 |
InChI Key |
FNRWRBZUAMZCEI-ZXLAOGNBSA-N |
Isomeric SMILES |
C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSC1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSC1)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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